4-chloro-N-(1H-indazol-6-yl)benzenesulfonamide
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Overview
Description
4-chloro-N-(1H-indazol-6-yl)benzene-1-sulfonamide is a compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied in medicinal chemistry. This compound, in particular, features a sulfonamide group attached to a benzene ring, which is further substituted with a chlorine atom and an indazole moiety. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of o-haloaryl N-sulfonylhydrazones using copper(II) acetate as a catalyst . This method proceeds at lower temperatures and requires lower catalyst loading compared to other methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the scalability and cost-effectiveness of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(1H-indazol-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the chlorine atom.
Scientific Research Applications
4-chloro-N-(1H-indazol-6-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound can be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-chloro-N-(1H-indazol-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with target proteins, while the indazole moiety can engage in π-π interactions with aromatic residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole: An analog with only one nitrogen atom in position 1.
Benzimidazole: An analog with nitrogen atoms in positions 1 and 3.
7-Nitroindazole: An indazole-based nitric oxide synthase inhibitor.
Uniqueness
4-chloro-N-(1H-indazol-6-yl)benzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the sulfonamide group enhances its reactivity and potential for forming specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other research fields.
Properties
Molecular Formula |
C13H10ClN3O2S |
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Molecular Weight |
307.76 g/mol |
IUPAC Name |
4-chloro-N-(1H-indazol-6-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H10ClN3O2S/c14-10-2-5-12(6-3-10)20(18,19)17-11-4-1-9-8-15-16-13(9)7-11/h1-8,17H,(H,15,16) |
InChI Key |
ALCTZFTWBPOPAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=CC3=C(C=C2)C=NN3)Cl |
solubility |
42.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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